Author: BenchChem Technical Support Team. Date: February 2026
Topic: & Synthesis Guide
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1][2][3]
Executive Summary
5-(4-Bromophenyl)morpholin-3-one (CAS: 1147392-80-0 ) is a specialized heterocyclic scaffold used primarily as a chiral building block in peptidomimetic synthesis and diversity-oriented drug discovery.[1][2] Unlike its regioisomer 4-(4-bromophenyl)morpholin-3-one (a common intermediate for Factor Xa inhibitors like Rivaroxaban), the 5-substituted isomer places the aryl group at the chiral center adjacent to the nitrogen atom, offering a distinct vector for structure-activity relationship (SAR) exploration.
This guide provides a definitive technical analysis of the compound, resolving common isomer confusion, detailing a robust synthesis protocol from amino acid precursors, and outlining its utility as a cross-coupling partner.
Chemical Identity & Structural Analysis[1]
Core Data Table
Property
Specification
CAS Number
1147392-80-0
IUPAC Name
5-(4-bromophenyl)morpholin-3-one
Molecular Formula
C₁₀H₁₀BrNO₂
Molecular Weight
256.10 g/mol
SMILES
O=C1NC(C2=CC=C(Br)C=C2)COC1
InChI Key
KTNHFPRYCCCOQV-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Critical Regioisomer Distinction
A frequent source of experimental failure is the confusion between the 5-phenyl and 4-phenyl isomers.
5-Substituted (Target): The phenyl ring is attached to the carbon adjacent to the nitrogen (C5). This creates a chiral center (often synthesized as the S-enantiomer from L-amino acids).
4-Substituted (Common): The phenyl ring is attached directly to the nitrogen (N4). This is achiral at the nitrogen attachment and is the Rivaroxaban scaffold.
Figure 1: Structural distinction between the target 5-isomer and the common 4-isomer.
Synthesis Protocol
The most reliable synthetic route for 5-aryl-morpholin-3-ones utilizes a "chiral pool" approach starting from 4-bromophenylglycine or its reduced amino alcohol form. This method preserves stereochemistry (if starting with enantiopure material) and avoids the harsh conditions required for styrene oxide ring-opening.
Retrosynthetic Analysis
The morpholinone ring is constructed via a two-step sequence:
N-Acylation: Reaction of the amino alcohol with a haloacetyl halide.
Intramolecular O-Alkylation (Cyclization): Base-mediated displacement of the alkyl halide by the pendant alcohol.
Figure 2: Retrosynthetic logic for the 5-substituted scaffold.
Detailed Experimental Procedure
Note: This protocol is adapted from standard methodologies for 5-phenylmorpholin-3-one synthesis [1, 2].
Phase 1: Precursor Preparation (If not commercially sourced)
Reduction: Suspend 4-bromophenylglycine (10 mmol) in dry THF (50 mL).
Activation: Add NaBH₄ (2.5 equiv) and I₂ (1 equiv) slowly at 0°C.
Reflux: Heat to reflux for 18 hours.
Workup: Quench with MeOH, concentrate, and treat with 20% KOH. Extract with DCM to yield 2-amino-2-(4-bromophenyl)ethanol .
Phase 2: Morpholinone Ring Formation
Reagents: 2-amino-2-(4-bromophenyl)ethanol (1.0 equiv), Chloroacetyl chloride (1.1 equiv), Biphasic Base (NaOH/DCM) or Et₃N.
Step-by-Step Protocol:
Solvation: Dissolve 2-amino-2-(4-bromophenyl)ethanol (5.0 g, 23.1 mmol) in DCM (50 mL) and cool to 0°C.
Acylation: Add triethylamine (3.5 mL, 25 mmol) followed by the dropwise addition of chloroacetyl chloride (1.9 mL, 24 mmol). Stir for 2 hours at RT.
Checkpoint: TLC should show conversion to the linear amide intermediate.
Cyclization:
Method A (Strong Base): Cool the mixture to 0°C. Add Potassium tert-butoxide (KOtBu, 2.5 equiv) in THF slowly. The alkoxide generates the oxyanion which attacks the alkyl chloride.
Method B (Phase Transfer): Add 50% aq. NaOH (20 mL) and a catalytic amount of TEBA (Benzyltriethylammonium chloride). Stir vigorously at RT for 4-6 hours.
Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.[3]
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
Yield Expectation: 65-80% overall.
Mechanistic Pathway
The formation of the ring is a classic intramolecular Williamson ether synthesis favored by the Baldwin Rules (6-exo-tet cyclization).
Figure 3: Mechanistic flow of the cyclization reaction.
Applications in Drug Discovery[8]
Diversity-Oriented Synthesis (DOS)
The 4-bromophenyl moiety serves as a versatile handle for downstream functionalization via Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl scaffolds common in kinase inhibitors.
Buchwald-Hartwig Amination: Conversion of the bromide to an amine allows for the expansion into urea or sulfonamide linkers.
Peptidomimetics
The 5-substituted morpholin-3-one ring acts as a constrained amino acid isostere. The (S)-isomer mimics the spatial arrangement of L-amino acids but provides metabolic stability against proteolytic cleavage.
N-Alkylation
The lactam nitrogen (N4) remains nucleophilic enough to be alkylated (using NaH/R-X), allowing the introduction of a second diversity vector to create 4,5-disubstituted morpholinones.
Safety & Handling
Chloroacetyl Chloride: Highly corrosive and a lachrymator. Handle only in a fume hood.
Brominated Compounds: Generally toxic; avoid inhalation of dust.
Storage: Store the final morpholinone in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.
References
Synthesis of 5-substituted morpholin-3-ones: Le Valle, J. L., et al. "Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones." Journal of Organic Chemistry, 2008. Link
Amino Alcohol Precursor Synthesis: McKennon, M. J., et al.[3] "A Convenient Reduction of Amino Acids to Amino Alcohols."[3][4][5] Journal of Organic Chemistry, 1993. Link
Morpholinone Scaffolds in Drug Design: Huxley, A., et al. "Morpholin-3-one derivatives as Factor Xa inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. Link
Regioisomer Data (4-phenyl isomer): "Preparation of 4-(4-aminophenyl)morpholin-3-one."[6] Technical Disclosure Commons, 2025. Link
An In-depth Technical Guide to the Solubility and Stability of 5-(4-Bromophenyl)morpholin-3-one: A Prospective Analysis for Drug Development Professionals
Foreword: Navigating the Preclinical Landscape of a Novel Morpholinone Derivative In the realm of contemporary drug discovery, the morpholine and morpholinone scaffolds are recognized as privileged structures, frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Preclinical Landscape of a Novel Morpholinone Derivative
In the realm of contemporary drug discovery, the morpholine and morpholinone scaffolds are recognized as privileged structures, frequently integral to the design of bioactive molecules with favorable pharmacokinetic profiles.[1][2] The introduction of a bromophenyl moiety to the morpholinone core, as in the case of 5-(4-Bromophenyl)morpholin-3-one, presents a compound of significant interest for further investigation. However, a thorough review of the current scientific literature reveals a conspicuous absence of specific solubility and stability data for this particular entity.
This technical guide, therefore, is constructed as a prospective analysis—a roadmap for the researchers, scientists, and drug development professionals tasked with the initial physicochemical characterization of this novel compound. By leveraging established principles of pharmaceutical sciences and drawing inferences from structurally related molecules, this document provides a comprehensive framework for elucidating the critical solubility and stability profiles of 5-(4-Bromophenyl)morpholin-3-one. The methodologies detailed herein are grounded in international regulatory guidelines, ensuring that the data generated will be robust, reliable, and suitable for inclusion in regulatory submissions.[3][4]
Section 1: Understanding the Molecule: Structural and Physicochemical Predictions
5-(4-Bromophenyl)morpholin-3-one possesses a unique combination of functional groups that will dictate its physicochemical behavior. The morpholinone ring, with its ether and amide functionalities, introduces polarity and the potential for hydrogen bonding. Conversely, the bromophenyl group is hydrophobic and will significantly influence the molecule's lipophilicity.
Predicted Physicochemical Properties:
Property
Predicted Characteristic
Rationale
Molecular Weight
~256.09 g/mol
Based on chemical formula C10H10BrNO2.
Polarity
Moderately polar
A balance between the polar morpholinone ring and the nonpolar bromophenyl group.
Hydrogen Bonding
Acceptor (oxygen and nitrogen atoms)
The morpholinone ring can participate in hydrogen bonding, influencing solubility in protic solvents.
Lipophilicity (LogP)
Moderately lipophilic
The presence of the bromophenyl group is expected to confer significant lipophilicity.
Aqueous Solubility
Likely low
The hydrophobic bromophenyl group is anticipated to dominate, leading to poor solubility in water.
Melting Point
Expected to be a crystalline solid with a relatively high melting point
Similar to related compounds like 4-(4-Bromophenyl)morpholine (m.p. 114-118 °C).
Section 2: A Rigorous Approach to Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[5] For 5-(4-Bromophenyl)morpholin-3-one, a multi-faceted approach to solubility testing is recommended to gain a comprehensive understanding of its behavior in various relevant media.
Thermodynamic Solubility: The Gold Standard
The equilibrium or thermodynamic solubility provides the most accurate measure of a compound's intrinsic solubility. The shake-flask method remains the gold standard for this determination.[6][7]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Preparation: Add an excess amount of crystalline 5-(4-Bromophenyl)morpholin-3-one to a series of sealed glass vials containing different aqueous and organic solvents.
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]
Phase Separation: Cease agitation and allow the suspension to settle. Subsequently, separate the saturated supernatant from the excess solid by centrifugation and/or filtration through a low-binding filter.
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
To understand the compound's solubility in common processing and formulation solvents.[8][9]
Kinetic Solubility: High-Throughput Screening
During early-stage drug discovery, kinetic solubility assays provide a rapid assessment of a compound's dissolution characteristics.[10] These methods are particularly useful for screening large numbers of compounds.
Stock Solution: Prepare a concentrated stock solution of 5-(4-Bromophenyl)morpholin-3-one in an organic solvent like DMSO.
Serial Dilution: Dispense the stock solution into a microplate and perform serial dilutions.
Aqueous Addition: Add an aqueous buffer to each well, inducing precipitation of the compound.
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a specific wavelength. The concentration at which precipitation is first observed is the kinetic solubility.[5][7]
Section 3: Unveiling the Stability Profile: A Forced Degradation Approach
Stability testing is paramount to ensure that an API maintains its quality, safety, and efficacy throughout its shelf life.[] Forced degradation studies, also known as stress testing, are intentionally designed to accelerate the chemical degradation of a drug substance to identify potential degradation products and establish degradation pathways.[12][13] This information is crucial for the development of stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the API.[14][15]
5-(4-Bromophenyl)morpholin-3-one as an intermediate in drug discovery
Executive Summary 5-(4-Bromophenyl)morpholin-3-one (CAS: 1147392-80-0) represents a high-value "divergent intermediate" in modern medicinal chemistry. Its structure combines a polar, metabolically stable morpholin-3-one...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(4-Bromophenyl)morpholin-3-one (CAS: 1147392-80-0) represents a high-value "divergent intermediate" in modern medicinal chemistry. Its structure combines a polar, metabolically stable morpholin-3-one core with a reactive aryl bromide handle. This dual functionality allows researchers to rapidly generate libraries of bioactive molecules—particularly Factor Xa inhibitors and Neurokinin-1 (NK1) antagonists—via late-stage cross-coupling reactions.
This guide provides a validated protocol for the synthesis of this scaffold and details its application in generating diversity-oriented libraries.
Strategic Significance in Drug Design
The morpholin-3-one ring is a privileged scaffold, acting as a bioisostere for lactams and proline derivatives. It offers improved water solubility and metabolic stability compared to corresponding lactones or open-chain amides.
Chiral Center (C5): The 5-position substitution introduces a chiral center. Enantiomers of 5-substituted morpholinones often exhibit distinct pharmacological profiles (e.g., in NK1 antagonists like Aprepitant, where chiral architecture is critical for receptor binding).
The Bromine Handle: The para-bromo substituent serves as a versatile attachment point. It allows the core scaffold to be synthesized in bulk and then diversified into hundreds of analogs using Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the final stage of synthesis.
Target Therapeutic Areas
Therapeutic Area
Target Class
Structural Relevance
Anticoagulants
Factor Xa Inhibitors
Analogous to the morpholinone core in Rivaroxaban; C5-substitution restricts conformation.[1]
Antiemetics
NK1 Antagonists
Mimics the core pharmacophore of Aprepitant; provides a vector for biaryl extension.
Oncology
Kinase Inhibitors
The morpholinone acts as a hinge-binder or solvent-exposed solubilizing group.
Synthesis Protocol: Construction of the Core
This protocol describes the gram-scale synthesis of 5-(4-Bromophenyl)morpholin-3-one starting from 4-bromobenzaldehyde. This route is preferred for its scalability and cost-effectiveness compared to amino-acid cyclization methods.
Workflow Visualization
Figure 1: Step-wise synthetic route from commercial aldehyde precursors to the morpholinone scaffold.
Detailed Methodology
Step 1: Formation of 2-Amino-1-(4-bromophenyl)ethanol
Cyanohydrin Formation: Treat 4-bromobenzaldehyde (1.0 eq) with TMSCN (1.1 eq) and catalytic ZnI₂ (0.01 eq) in DCM at 0°C. Stir for 2 hours.
Reduction: Carefully add the crude cyanohydrin solution to a suspension of LiAlH₄ (2.0 eq) in dry THF at 0°C. Reflux for 3 hours.
Workup: Quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter precipitate.[2][3] Concentrate filtrate to yield the amino alcohol.
Checkpoint: Purity should be >90% by ¹H NMR before proceeding.
Step 2: Cyclization to Morpholin-3-one
Acylation: Dissolve 2-amino-1-(4-bromophenyl)ethanol (10 mmol) in DCM (50 mL) with Triethylamine (2.2 eq).
Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C. The reaction is highly exothermic; maintain temp <5°C. Stir for 1 hour at RT.
Cyclization: Isolate the intermediate amide (optional) or proceed directly. Dissolve the crude chloroacetamide in dry THF (100 mL).
Add NaH (60% dispersion, 1.5 eq) in portions at 0°C.
Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Quench: Carefully add sat. NH₄Cl. Extract with EtOAc (3x).
Purification: Recrystallize from Isopropanol/Hexane or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
Yield Expectations: 55–65% overall yield.
Analytical Data (Typical):
MS (ESI): m/z 256/258 [M+H]⁺ (Br isotope pattern).
Application Protocol: Library Diversification
Once the scaffold is synthesized, the bromine atom serves as a "chemical hook." The following protocol validates a high-throughput Suzuki coupling workflow.
Diversification Pathway
Figure 2: Divergent synthesis of biaryl and amino-aryl libraries from the core scaffold.
Protocol: 96-Well Plate Suzuki Coupling
Purpose: Rapid generation of biaryl analogs for SAR (Structure-Activity Relationship) studies.
Preparation: In a glovebox, dispense 5-(4-Bromophenyl)morpholin-3-one (0.1 mmol) into each well of a reaction block.
Catalyst Stock: Prepare a stock solution of Pd(dppf)Cl₂·DCM (5 mol%) and K₂CO₃ (2.0 eq) in degassed Dioxane/Water (4:1).
Reagent Addition: Add distinct Aryl Boronic Acids (1.5 eq) to each well.
Reaction: Add catalyst stock (500 µL/well). Seal and heat at 90°C for 12 hours.
Workup: Filter through a Celite/MgSO₄ pad directly into a collection plate.
Analysis: Analyze via LC-MS. Expected conversion >85%.
Safety & Handling
Chloroacetyl Chloride: Highly corrosive and lachrymator. Use only in a functioning fume hood.
Sodium Hydride (NaH): Flammable solid; reacts violently with water. Quench all reaction mixtures with ammonium chloride solution before disposal.
Brominated Intermediates: Treat as potential alkylating agents. Wear nitrile gloves and lab coats at all times.
References
General Morpholinone Synthesis
ChemicalBook. "Synthesis of Morpholin-3-one."[1] Accessed October 2023.[4] Link
Advanced C-H Functionalization
Organic Syntheses. "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines." Org.[5] Synth. 2016, 93, 228-244. Link
Factor Xa Inhibitor Chemistry
Journal of Medicinal Chemistry. "Discovery of Rivaroxaban: A Novel, Potent, Oral, Direct Factor Xa Inhibitor." J. Med. Chem. 2005, 48, 5900-5908. Link
NK1 Antagonist Scaffolds
ResearchGate. "Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant." Link
Topic: Advanced Crystallization Techniques for 5-(4-Bromophenyl)morpholin-3-one
An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract The solid-state properties of an active pharmaceutical ingredient (API), such as 5-(4-Bromophenyl)mor...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The solid-state properties of an active pharmaceutical ingredient (API), such as 5-(4-Bromophenyl)morpholin-3-one, are critically dependent on its crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline structures, can significantly influence vital physicochemical properties including solubility, dissolution rate, stability, and bioavailability.[1][2][3][4] Consequently, the development of robust and reproducible crystallization protocols is a cornerstone of pharmaceutical development, ensuring consistent product quality and therapeutic efficacy. This guide provides a detailed exploration of fundamental crystallization techniques—Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion—tailored for 5-(4-Bromophenyl)morpholin-3-one. It offers not only step-by-step protocols but also the underlying scientific principles, characterization methodologies, and data interpretation frameworks necessary for successful solid-form screening and selection.
Physicochemical Profile of 5-(4-Bromophenyl)morpholin-3-one
A thorough understanding of the molecule's properties is essential for designing effective crystallization experiments. The properties of 5-(4-Bromophenyl)morpholin-3-one and its precursors provide a basis for solvent selection and thermal considerations.
Property
Value / Description
Significance for Crystallization
Molecular Formula
C₁₀H₁₀BrNO₂
Influences molecular weight and intermolecular interactions.
Molecular Weight
272.10 g/mol
Affects solubility and diffusion rates in solution.
Appearance
Expected to be a crystalline solid.
The goal of crystallization is to produce a well-defined, pure solid form.
Solubility Profile (Predicted)
Soluble in polar aprotic solvents (e.g., THF, Acetone, Chloroform); Sparingly soluble in alcohols (e.g., Methanol, Ethanol); Poorly soluble in non-polar solvents (e.g., Hexane, Heptane) and water.[5][6]
Critical for selecting appropriate "good" solvents for dissolution and "anti-solvents" for precipitation.
Hydrogen Bonding
Contains hydrogen bond acceptors (carbonyl and ether oxygens) and a potential weak donor (alpha-protons to carbonyl).
Governs self-assembly into a crystal lattice and interactions with solvents.
Thermal Properties
The melting point and potential polymorphic transitions are key characteristics to be determined.[1]
Differential Scanning Calorimetry (DSC) is essential to identify melting points and screen for different crystalline forms.[7][8]
Foundational Crystallization Strategies
The primary goal of crystallization is to achieve a state of supersaturation in a controlled manner, allowing for nucleation and subsequent crystal growth.[9] The rate at which supersaturation is achieved is a critical parameter that dictates the size, quality, and potentially the polymorphic form of the resulting crystals.
Cooling Crystallization
This technique relies on the principle that the solubility of most organic compounds decreases as the temperature of the solution is lowered. By slowly cooling a saturated solution, a state of gentle supersaturation is induced, promoting the growth of high-quality crystals.[9][10]
Caption: Workflow for Cooling Crystallization.
Solvent Selection: Choose a solvent in which 5-(4-Bromophenyl)morpholin-3-one exhibits high solubility at elevated temperatures and low solubility at lower temperatures (e.g., Isopropanol, Acetonitrile, or Toluene).
Dissolution: In a clean flask, add a measured amount of the compound. Gradually add the selected solvent while heating and stirring until the compound is fully dissolved. Aim for a solution that is near saturation at the elevated temperature.
Hot Filtration (Optional but Recommended): If any particulate matter is visible, quickly filter the hot solution through a pre-warmed filter funnel to remove insoluble impurities. This prevents premature crystallization and impurity inclusion.
Controlled Cooling: Cover the flask to prevent rapid solvent evaporation. Allow the solution to cool slowly to room temperature. An insulated container (e.g., a Dewar flask) can be used to slow the cooling rate, which often promotes the growth of larger, higher-quality crystals.[11]
Further Cooling: Once at room temperature, if crystal yield is low, place the sealed flask in a refrigerator (4°C) or freezer (-20°C) for several hours to overnight to maximize precipitation.
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small volume of the cold crystallization solvent to remove residual soluble impurities.
Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point to remove all residual solvent.
Anti-Solvent Crystallization
This method induces supersaturation by adding a miscible "anti-solvent"—a solvent in which the compound of interest is insoluble—to a solution of the compound.[12][13] The addition reduces the overall solvating power of the solvent system, forcing the compound to crystallize.
Caption: Workflow for Anti-Solvent Crystallization.
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound (e.g., Chloroform, THF) and a miscible "anti-solvent" in which it is poorly soluble (e.g., Hexane, Heptane).
Dissolution: Dissolve the 5-(4-Bromophenyl)morpholin-3-one in the minimum required volume of the good solvent at room temperature to create a concentrated solution.
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. The rate of addition is critical; a slower rate generally yields better crystals.[12]
Nucleation and Growth: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating nucleation has begun. At this point, you can either stop the addition and allow the crystals to grow or continue adding the anti-solvent very slowly to maximize the yield.
Aging: Allow the mixture to stir or stand for a period (e.g., 1-2 hours) to let the crystals grow and the system to equilibrate.
Isolation: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of the anti-solvent to remove the "good" solvent and any remaining impurities.
Drying: Dry the crystalline product under vacuum.
Vapor Diffusion
Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals, especially when only small amounts of material are available.[14][15] It involves dissolving the compound in a primary solvent and placing it in a sealed chamber containing a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.[9][16]
Caption: Workflow for Vapor Diffusion Crystallization.
Solvent System Selection: Choose a relatively non-volatile "good" solvent (e.g., Toluene, Chloroform) and a volatile "anti-solvent" (e.g., Pentane, Diethyl Ether, Hexane).[15]
Sample Preparation: Dissolve the compound in the good solvent in a small, open container, such as a 1-dram vial or a test tube.
Chamber Setup: Place the small vial containing the solution inside a larger vessel (e.g., a beaker or a jar with a tight-fitting lid).
Reservoir Addition: Carefully pour the volatile anti-solvent into the bottom of the larger vessel, ensuring the level is well below the top of the inner vial.
Sealing and Incubation: Seal the outer vessel tightly. Parafilm or a ground-glass lid can be used. Leave the entire setup in a location free from vibrations and significant temperature fluctuations.
Crystal Growth: Over a period of days to weeks, the anti-solvent will vaporize and slowly diffuse into the solution in the inner vial. This gradual change in solvent composition will induce crystallization.
Harvesting: Once suitable crystals have formed, carefully open the chamber and retrieve the crystals using forceps or by decanting the mother liquor. Quickly rinse with the anti-solvent and air dry.
Characterization of Crystalline Forms
Once crystals are obtained, it is imperative to characterize their physical properties to confirm purity, identify the crystalline form, and ensure consistency between batches.
Optical Microscopy
A simple yet powerful first step is visual inspection under a microscope. This can provide immediate information about crystal habit (shape), size distribution, and homogeneity. A polarizing microscope is particularly useful as different crystalline forms (polymorphs) can exhibit distinct optical properties like birefringence.[17]
X-Ray Powder Diffraction (XRPD)
XRPD is the definitive technique for identifying and differentiating crystalline phases.[4][8] Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint" for that specific form.[18] Amorphous material, which lacks long-range order, will produce a broad halo instead of sharp peaks.[18] XRPD is essential for polymorph screening, phase purity analysis, and stability studies.[4][19][20]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[2][7] It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions between polymorphs.[1] Different polymorphs of the same compound will typically have different melting points and heats of fusion, making DSC a critical tool for polymorph characterization.[3][8]
Data Interpretation: A Comparative Example
The data obtained from different crystallization experiments should be systematically compared to select the optimal method and conditions.
Parameter
Method 1: Slow Cooling
Method 2: Anti-Solvent
Method 3: Vapor Diffusion
Microscopy
Large, well-defined needles
Small, irregular microcrystals
Large, block-like single crystals
Yield
High (85%)
Very High (95%)
Low (mg scale)
XRPD Pattern
Sharp, defined peaks (Form I)
Broader peaks, some amorphous halo (Mixed Form I/Amorphous)
Very sharp peaks (Form II)
DSC Thermogram
Single sharp endotherm at 155 °C
Broad endotherm starting at 148 °C
Single sharp endotherm at 162 °C
Interpretation
Produces a high yield of a thermodynamically stable form (Form I).
Rapid precipitation leads to high yield but poor crystallinity and phase purity.
Yields a different, potentially metastable, but highly crystalline polymorph (Form II), ideal for structural analysis.
References
NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC. Available at: [Link]
Crystallization of Small Molecules. (n.d.). University of Barcelona. Available at: [Link]
Thermal Support. (n.d.). Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Available at: [Link]
Lim, S. H., et al. (2022). Hydrogel Microparticle-Templated Anti-Solvent Crystallization of Small-Molecule Drugs. Advanced Healthcare Materials. Available at: [Link]
Cameron, S. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
Nere, N. K., et al. (2012). Image-Analysis-Based Method for 3D Crystal Morphology Measurement and Polymorph Identification Using Confocal Microscopy. ACS Publications. Available at: [Link]
Purdue University. (2021, January 23). Image-Analysis-Based Method for 3D Crystal Morphology Measurement and Polymorph Identification Using Confocal Microscopy. Available at: [Link]
The Solubility Company. (n.d.). XRPD Analysis: Powder X-Ray Diffraction Service. Available at: [Link]
TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Available at: [Link]
H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Available at: [Link]
Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available at: [Link]
Scribd. (n.d.). X-ray Powder Diffraction Guide. Available at: [Link]
ScienceDirect. (n.d.). In-situ crystal morphology identification using imaging analysis with application to the L-glutamic acid crystallization. Available at: [Link]
Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]
AZoM. (2022, April 5). Analyzing Thin Crystals with an Electron Microscope. Available at: [Link]
Malvern Panalytical. (2022, July 29). The advantages of solid form analysis with XRPD. Available at: [Link]
KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core. Available at: [Link]
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Available at: [Link]
University of Florida. (2015, April 28). Crystal Growing Tips. Available at: [Link]
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]
University of Zurich. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. Available at: [Link]
Google Patents. (n.d.). RU2339364C2 - Method of solidification using anti-solvent.
Olympus. (2024, January 18). Crystal Art Photomicrography: Inside the Art of Imaging Crystals with a Microscope. Available at: [Link]
Moraes, M. G. F. (2023). COOLING CRYSTALLIZATION: FROM MODELING AND CONTROL TO EXPLORING NEW POLYMORPHIC STRUCTURES. Available at: [Link]
Cool Separations. (n.d.). Cooling Crystallization Technology. Available at: [Link]
Journal of Advanced Scientific Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4. Available at: [Link]
Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
MDPI. (n.d.). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. Available at: [Link]
Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Available at: [Link]
Troubleshooting low efficacy of 5-(4-Bromophenyl)morpholin-3-one in assays
Here is the technical support guide for troubleshooting the efficacy of 5-(4-Bromophenyl)morpholin-3-one . Senior Application Scientist Desk Status: Operational | Topic: Low Efficacy Troubleshooting Executive Summary You...
You are encountering lower-than-expected potency or efficacy (low
or high ) with 5-(4-Bromophenyl)morpholin-3-one in your biological assays. This molecule belongs to the morpholin-3-one class, a privileged scaffold often utilized in the design of Factor Xa inhibitors (e.g., Rivaroxaban analogs), PI3K/mTOR inhibitors, and CNS-active agents.
However, the specific substitution at the C5 position (rather than the nitrogen N4) introduces unique physicochemical and stereochemical challenges. The following guide addresses the three most probable failure modes: Stereochemical Mismatch , Aqueous Solubility/Aggregation , and Regioisomer Confusion .
Part 1: Diagnostic Flowchart
Before modifying your assay, trace your issue through this logic gate to identify the root cause.
Figure 1: Diagnostic logic flow for identifying the cause of low efficacy in morpholin-3-one derivatives.
Part 2: Critical Troubleshooting FAQs
Q1: I bought this compound as a "Rivaroxaban intermediate." Why is it inactive?
Diagnosis: Regioisomer Confusion.
This is the most common error. The anticoagulant Rivaroxaban and its derivatives are typically
-aryl morpholinones (substituted at position 4).
Your Molecule: 5-(4-Bromophenyl)morpholin-3-one (Aryl group on Carbon 5).
Rivaroxaban Scaffold: 4-(4-Aminophenyl)morpholin-3-one (Aryl group on Nitrogen 4).[1]
The Fix: Verify your chemical structure using NMR. The 5-aryl isomer places the bulky bromophenyl group next to the oxygen, creating significant steric hindrance and altering the vector of the aryl-bromide "warhead." If your target requires the Rivaroxaban binding mode, the 5-isomer will likely fail to fit the S4 pocket of Factor Xa.
Q2: My
is exactly double what is reported in the literature. Why?
Diagnosis: The "Eutomer" Dilution Effect.
The C5 carbon in 5-(4-Bromophenyl)morpholin-3-one is a chiral center.
Unless you specifically purchased the
- or -enantiomer, you are likely using a racemate (50:50 mix).
Biological targets are stereoselective. Usually, only one enantiomer (the eutomer) binds effectively.
Result: Your effective concentration is only half of what you think it is.
The Fix:
Check the Certificate of Analysis (CoA) for Optical Rotation or Chiral HPLC data.
If racemic, you must separate the enantiomers via Chiral Preparative HPLC (e.g., Chiralpak AD-H column) or synthesize the compound using chiral pool precursors (e.g., starting from chiral amino alcohols).
Q3: The compound works in enzyme assays but fails in cell-based assays.
Diagnosis: Permeability & Efflux.
While morpholin-3-ones are generally designed for good oral bioavailability, the 4-bromophenyl moiety is highly lipophilic (
).
Issue: In cell culture media, the compound may bind non-specifically to serum proteins (Albumin/FBS), reducing the free fraction available to enter the cell.
Issue: The aryl bromide is a potential substrate for P-gp efflux pumps if not balanced by polar groups.
The Fix:
Perform the assay in low-serum conditions (0.5% FBS) to see if potency recovers.
Check solubility in the specific cell media; the "salting out" effect is stronger in media than in simple buffers.
Part 3: Solubility & Aggregation Protocols
Low efficacy often stems from the compound "crashing out" when the DMSO stock hits the aqueous buffer. The morpholinone lactam is polar, but the bromophenyl group drives hydrophobicity.
Table 1: Solubility Profile & Recommendations
Solvent System
Predicted Solubility
Risk Level
Recommendation
100% DMSO
High (>50 mM)
Low
Store stocks here. Avoid freeze-thaw cycles.
PBS (pH 7.4)
Low (<50 µM)
Critical
Likely to precipitate at high screening concentrations.
Perform your enzymatic/binding assay with the compound in both Buffer A and Buffer B side-by-side.
Analyze Results:
Scenario 1: Potency is identical in A and B.
True Activity.
Scenario 2: Potency is significantly better in B.
Solubility Issue. The detergent helped solubilize the compound.
Scenario 3: Potency disappears in B.
False Positive. The compound was aggregating and sequestering the enzyme; detergent broke the aggregate.
Part 4: Chemical Integrity Verification
The lactam ring in morpholin-3-one is stable, but the aryl bromide is susceptible to specific degradation pathways if stored improperly.
Check for Debromination:
If stored in light or with reducing agents, the C-Br bond can undergo homolytic cleavage (photolysis).
Symptom: Appearance of a mass peak corresponding to [M-Br+H] (Des-bromo analog).
Impact: The bromine is often a critical halogen bond donor in the active site. Loss of Br can result in a >100-fold loss in potency.
Validation Step:
Run LC-MS.
Expected Mass: ~255/257 Da (1:1 isotopic pattern for Br).
Failure Mode: Peak at ~177 Da (Loss of Br).
References
Morpholine Scaffold Utility:
Tzara, A., et al. (2020).[2][3][4] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem.
Context: Validates the morpholin-3-one ring as a privileged structure for bioactivity but highlights the necessity of correct substitution patterns.
Assay Interference & Aggregation:
Tan, L., et al. (2024).[5] "Tackling assay interference associated with small molecules." Nature Reviews Chemistry.[5]
Context: Provides the authoritative basis for the "Detergent Sensitivity Test" to rule out colloidal aggregation.
Rivaroxaban Intermediate Chemistry:
Froehr, T., et al. (2008). "Discovery of Rivaroxaban: A Novel, Potent, Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.
Context: Establishes the structural standard (N-substitution vs. C-substitution) for this class of inhibitors.
Assay Guidance Manual (NCBI):
Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference."
Context: Standard protocols for identifying solubility limits and chemical reactivity issues in drug discovery assays.
Side reactions in the synthesis of 5-(4-Bromophenyl)morpholin-3-one
Introduction: The Synthetic Challenge The synthesis of 5-(4-Bromophenyl)morpholin-3-one typically proceeds via the cyclization of N-(2-hydroxy-2-(4-bromophenyl)ethyl)-2-chloroacetamide .[1] Unlike simple aliphatic morpho...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Challenge
The synthesis of 5-(4-Bromophenyl)morpholin-3-one typically proceeds via the cyclization of N-(2-hydroxy-2-(4-bromophenyl)ethyl)-2-chloroacetamide .[1] Unlike simple aliphatic morpholinones, the presence of the electron-withdrawing bromine and the benzylic position at C5 introduces unique reactivity challenges.
The core difficulty lies in the intramolecular O-alkylation step.[1] The competition between ring closure (desired), intermolecular dimerization (oligomerization), and benzylic elimination (styrene formation) dictates the yield and purity.
This guide deconstructs these failure modes into actionable troubleshooting protocols.
Module 1: Critical Impurity Profiling
Before troubleshooting, you must identify which side reaction is dominating your system. Use this diagnostic table to correlate observations with chemical mechanisms.
Table 1: Common Impurities & Diagnostic Signals
Observation
Probable Impurity
Mechanism of Formation
Diagnostic Signal (LC-MS/NMR)
Gummy/Sticky Solid
Dimer/Oligomer (Macrocycle)
Intermolecular reaction.[1] Two precursor molecules react head-to-tail instead of cyclizing.[1]
M+ = 2x - HCl .[1] Broad peaks in NMR; high retention time.[1]
Olefinic Smell / UV Shift
4-Bromostyrene derivative
Elimination (E2) .[1] Base deprotonates the benzylic position or adjacent carbon, leading to dehydration.
Hydrolysis .[1] The chloroacetamide moiety hydrolyzes before cyclization occurs.
M+ = Precursor - C2H2ClO .[1] Loss of chloroacetyl group.
Regioisomer
O-Acylated Species
Kinetic Control Failure .[1] Chloroacetyl chloride attacks the Oxygen instead of the Nitrogen initially.
Shift in carbonyl stretch (Ester vs Amide).
Module 2: Troubleshooting The Cyclization Step
Issue A: "My reaction yields a gummy solid and LC-MS shows a dimer mass."
Root Cause:Concentration Effect.
The rate of intramolecular cyclization (first-order) vs. intermolecular dimerization (second-order) is heavily dependent on concentration. If the substrate concentration is too high, the probability of an alkoxide hitting a neighboring molecule exceeds that of hitting its own chloro-tail.
Corrective Protocol: The High-Dilution Feed
Do not dump the substrate into the base.
Dissolve the base (e.g., NaH or KOtBu) in the solvent (THF or Toluene) in the reactor.
Dissolve the precursor (N-(2-hydroxy-2-(4-bromophenyl)ethyl)-2-chloroacetamide) in a separate vessel.
Slow Addition: Add the precursor solution to the base dropwise over 2–4 hours.
Why: This keeps the instantaneous concentration of the reactive alkoxide extremely low, statistically forcing it to react with itself (cyclize) rather than find another partner.
Issue B: "I see significant styrene/olefin formation."
Root Cause:Base Strength & Temperature.
The benzylic proton at C5 (adjacent to the Oxygen and the Phenyl ring) is relatively acidic. Strong bases or high temperatures can trigger E2 elimination , expelling the leaving group or dehydrating the alcohol before cyclization.
Corrective Protocol: Base Tuning
Switch Bases: If using NaH (pKa ~35), switch to KOtBu (pKa ~17) or a Phase Transfer Catalysis (PTC) system.
Temperature: Maintain < 10°C during initial mixing, then slowly warm to RT.
Mechanism:[1][2][3][4][5] The PTC extracts the alkoxide into the organic phase as an ion pair, protecting it from bulk basicity and reducing elimination risk.
Module 3: Precursor Quality Control
The quality of the 2-amino-1-(4-bromophenyl)ethanol starting material is often the silent killer of this reaction.[1]
FAQ: Why is my N-acylation step yielding a mixture?
Scenario: You react the amino alcohol with chloroacetyl chloride and get a mix of N-acyl, O-acyl, and N,O-diacyl products.
Fix: Control the pH.
Biphasic Schotten-Baumann: Use DCM/Water with NaHCO3.[1] The weak base neutralizes the HCl generated but is not strong enough to deprotonate the alcohol, preventing O-acylation.
Temperature: Keep the reaction at -10°C to 0°C . Selectivity for the amine (Nucleophilicity > Basicity) is kinetically favored at lower temperatures.
Module 4: Mechanistic Visualization
The following diagram maps the reaction pathway and the divergence points for critical side reactions. Use this to pinpoint where your process is deviating.[1]
Figure 1: Reaction coordinate showing the competition between cyclization (green) and major side reactions (red).
References
Synthesis of Morpholin-3-ones via Intramolecular Cyclization
Title: Cyclization of N-(3-oxoalkyl)chloroacetamides Under Basic Conditions.
Source: National Institutes of Health (NIH) / PubMed Central.
Relevance: Establishes the mechanism for base-mediated cyclization of chloroacetamides to form oxo-nitrogen heterocycles.[1]
Avoiding common pitfalls in morpholin-3-one derivative synthesis
Welcome to the technical support center for morpholin-3-one derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the morpholin-3-one scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for morpholin-3-one derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the morpholin-3-one scaffold. As a privileged structure in modern drug discovery, mastering its synthesis is critical.[1] This document moves beyond simple protocols to address the common, yet often undocumented, challenges encountered in the lab. Here, we provide field-proven insights, troubleshooting guides, and validated methodologies to help you navigate the complexities of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs) - Foundational Strategy
This section addresses high-level strategic decisions that form the basis of a successful synthesis plan.
Q1: What are the primary strategies for synthesizing N-substituted morpholin-3-ones?
There are two primary strategic approaches, the choice of which depends on the availability of starting materials and the desired substitution pattern.
Route A: Pre-functionalization followed by Cyclization. This is often the most robust method. It involves starting with a primary or secondary amine, which is first N-substituted onto an ethanolamine backbone. This intermediate is then cyclized with a haloacetylating agent. This strategy is ideal for introducing complex or sterically hindered substituents onto the nitrogen.[2]
Route B: Cyclization followed by N-functionalization. In this approach, the parent morpholin-3-one ring is synthesized first, typically from 2-aminoethanol and a chloroacetyl derivative.[2][3] The nitrogen is then functionalized in a subsequent step, for example, via N-alkylation or N-arylation.[4][5] This route is efficient when the parent morpholin-3-one is readily available and the desired N-substituent can be introduced using standard alkylating or coupling conditions.
Caption: Primary synthetic routes to N-substituted morpholin-3-ones.
Q2: Should I use chloroacetyl chloride or an ethyl/methyl chloroacetate for the cyclization step?
The choice of your acylating agent is a critical parameter dictating reaction conditions and potential side products.
Chloroacetyl Chloride: This is a highly reactive electrophile. It is often used for less nucleophilic N-substituted aminoethanols or when lower reaction temperatures are desired. Its high reactivity, however, can lead to side reactions if not controlled carefully. A common co-reagent is a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[6]
Ethyl or Methyl Chloroacetate: These are less reactive and generally require heating to drive the cyclization.[2][3] The key advantage is often a cleaner reaction profile with fewer side products. The reaction is typically performed as a one-pot procedure by first forming the sodium or potassium alkoxide of the aminoethanol, followed by the addition of the chloroacetate ester.[3]
Q3: What role do protecting groups play in morpholin-3-one synthesis?
Protecting groups are a vital tool, particularly in multi-step syntheses or when dealing with molecules containing multiple reactive functional groups. For instance, if your N-substituent on the aminoethanol contains a sensitive functional group (like a primary amine or thiol) that could compete in the cyclization, its protection is necessary. The key is to choose an "orthogonal" protecting group strategy, where each group can be removed under specific conditions without affecting others.[7][8]
Part 2: Troubleshooting Guide - Common Pitfalls & Solutions
This section provides direct answers to specific experimental problems.
Scenario 1: Cyclization Reaction Failures
Q: My cyclization reaction yield is very low or has failed completely. What are the common causes?
This is a frequent issue stemming from several potential root causes. A systematic approach is required for diagnosis.
Caption: Decision tree for troubleshooting low cyclization yields.
Cause & Solution - Reagent Quality: The primary suspects are always your starting materials. The N-substituted aminoethanol should be pure, and the haloacetylating agent should be free from hydrolysis. Action: Verify purity by NMR or GC-MS. Use freshly opened or distilled reagents.
Cause & Solution - Inappropriate Base/Stoichiometry: For reactions with chloroacetyl chloride, at least two equivalents of a tertiary amine base (e.g., TEA) are required: one to deprotonate the hydroxyl group and one to neutralize the HCl byproduct. For reactions with chloroacetate esters, a strong base like NaH, KHMDS, or potassium t-butoxide is needed to fully deprotonate the hydroxyl group.[6] Action: Check the pKa of your base and ensure correct stoichiometry. See the table below for guidance.
Cause & Solution - Reaction Conditions: Intramolecular cyclization can be slow. Reactions with chloroacetate esters often require elevated temperatures (e.g., refluxing in isopropanol or toluene) for several hours.[3] Action: Monitor the reaction by TLC or LC-MS over an extended period (12-24h) before concluding it has failed.
Base
Typical Solvent
Use Case & Rationale
Triethylamine (TEA)
Dichloromethane (DCM), Toluene
Standard for chloroacetyl chloride. Scavenges HCl but is not strong enough to deprotonate the alcohol; thermal energy drives the reaction.
Sodium Hydride (NaH)
Tetrahydrofuran (THF), DMF
Strong, non-nucleophilic base for chloroacetate esters. Irreversibly deprotonates the alcohol to form the alkoxide, ensuring high nucleophilicity. Requires anhydrous conditions.[5]
Potassium Carbonate (K₂CO₃)
Acetonitrile (ACN), DMF
A milder, heterogeneous base. Often used in industrial processes for its low cost and safety. Requires heating to be effective.[9]
Potassium t-Butoxide (KOtBu)
t-Butanol, THF
A very strong base, useful for sterically hindered alcohols. Ensures rapid and complete deprotonation.[6]
Q: I am observing a significant byproduct with double the mass of my expected product. What is it and how can I prevent it?
You are likely forming a 1,4-disubstituted-piperazin-2-one, a dimeric byproduct. This occurs when the reaction proceeds intermolecularly instead of intramolecularly.
Mechanism: One molecule's deprotonated alcohol attacks the chloroacetyl intermediate of a second molecule before it has a chance to cyclize with its own amine. This is a classic concentration-dependent problem.
Solution - High Dilution: The most effective way to favor the desired intramolecular cyclization is to use high dilution conditions. This reduces the probability of two reactant molecules encountering each other. Action: Add the haloacetylating agent very slowly (e.g., via syringe pump over several hours) to a dilute solution (0.01-0.05 M) of the aminoethanol.
Caption: Competing reaction pathways based on concentration.
Scenario 2: N-Functionalization Challenges
Q: My N-alkylation of the parent morpholin-3-one is sluggish or fails. How can I improve it?
The amide nitrogen of morpholin-3-one is significantly less nucleophilic than a typical secondary amine due to resonance delocalization with the adjacent carbonyl group. Therefore, forcing conditions are often necessary.
Cause & Solution - Insufficiently Strong Base: A very strong base is required to deprotonate the amide N-H. Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common and effective choice.[4][5] Action: Ensure your NaH is fresh. Wash the mineral oil away with dry hexanes before use for maximum reactivity. Add the morpholin-3-one solution to the NaH suspension at 0 °C, then allow it to warm to room temperature to ensure complete deprotonation before adding the alkylating agent.
Cause & Solution - Poorly Reactive Electrophile: Primary alkyl iodides are the most reactive, followed by bromides and tosylates. Chlorides are often too unreactive. For challenging alkylations (e.g., with secondary halides), adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can significantly accelerate the reaction.
Cause & Solution - Wet Solvents: NaH reacts violently with water. The reaction solvent, typically DMF or THF, must be rigorously anhydrous. Action: Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., CaH₂ for DMF).
Scenario 3: Product Instability and Purification
Q: My final product appears to decompose during aqueous workup or on a silica gel column. Why?
The lactam (cyclic amide) functionality in the morpholin-3-one ring is susceptible to hydrolysis under both strongly acidic and basic conditions.[4][10]
Cause & Solution - Hydrolysis during Workup: Aggressive aqueous washes (e.g., 1M HCl or 1M NaOH) can cleave the amide bond, leading to the corresponding N-substituted aminoethoxyacetic acid. Action: Quench the reaction carefully with saturated aqueous ammonium chloride (a mild acid) or brine. Extract your product and wash the organic layers only with brine and water.
Cause & Solution - Degradation on Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive substrates, especially when using protic eluents like methanol. Action: If you suspect degradation, neutralize the silica gel by preparing a slurry with 1-2% triethylamine in your eluent system. Alternatively, consider purification by recrystallization or using a different stationary phase like alumina.
Part 3: Validated Experimental Protocols
Protocol 1: Synthesis of Parent Morpholin-3-one
This protocol is adapted from a common laboratory-scale preparation.[3]
Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add isopropanol (100 mL).
Alkoxide Formation: Carefully add sodium metal (4.5 g, 197 mmol) in small portions to the isopropanol. The mixture will exotherm and evolve hydrogen gas. Allow the mixture to stir at 50 °C until all the sodium has dissolved (approx. 5 hours), forming a solution of sodium isopropoxide.
Reactant Addition: Cool the solution to 0 °C in an ice bath. Add 2-aminoethanol (12.0 g, 197 mmol) dropwise.
Cyclization: Slowly add ethyl chloroacetate (21.9 g, 179 mmol) dropwise at 0 °C. A yellow suspension will form.
Reaction: Remove the ice bath and heat the suspension to 80 °C. Maintain stirring for 2-3 hours. Monitor reaction completion by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Filter off the insoluble salts (NaCl) and wash the filter cake with a small amount of cold isopropanol.
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield a crude solid.
Purification: Recrystallize the crude product from a mixture of isopropanol and ethyl acetate to afford pure morpholin-3-one as a white solid.
Protocol 2: N-Benzylation of Morpholin-3-one
This protocol is a representative example of N-alkylation.[4][5]
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (60% dispersion in mineral oil, 0.51 g, 12.8 mmol). Wash the NaH twice with dry hexanes (5 mL) to remove the oil, decanting the solvent carefully each time.
Deprotonation: Suspend the washed NaH in anhydrous DMF (30 mL) and cool to 0 °C. Add a solution of morpholin-3-one (1.0 g, 9.85 mmol) in anhydrous DMF (10 mL) dropwise.
Activation: Allow the suspension to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
Reaction: Stir the reaction mixture for 16 hours at room temperature. Monitor completion by TLC or LC-MS.
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
Isolation: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-benzylmorpholin-3-one.
References
Dymáčková, A., & Kysilka, V. (2010). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Current Organic Chemistry, 14(16), 1773-1789. [Link]
Arguello-Velasco, R. O., Dziuk, B., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. [Link]
ResearchGate. (n.d.). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Retrieved from ResearchGate. [Link]
ACS Publications. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]
Fehér, C., Mándi, A., et al. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 27(22), 7800. [Link]
ResearchGate. (2019). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]
University of Bristol. (n.d.). Protecting Groups. [Link]
Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
ResearchGate. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
Clark, J. H., et al. (1986). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 171-176. [Link]
Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. [Link]
Head-to-head comparison of 5-(4-Bromophenyl)morpholin-3-one and its chlorinated analog
Title: Technical Comparison Guide: 5-(4-Bromophenyl)morpholin-3-one vs. 5-(4-Chlorophenyl)morpholin-3-one in Medicinal Chemistry Executive Summary: The "Builder" vs.
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Comparison Guide: 5-(4-Bromophenyl)morpholin-3-one vs. 5-(4-Chlorophenyl)morpholin-3-one in Medicinal Chemistry
Executive Summary: The "Builder" vs. The "Blocker"
In the optimization of morpholin-3-one pharmacophores—central to Factor Xa inhibitors (e.g., Rivaroxaban analogs) and broad-spectrum antibiotics—the choice between the 5-(4-Bromophenyl) and 5-(4-Chlorophenyl) analogs is rarely arbitrary. It represents a strategic decision between synthetic versatility and pharmacological stability .
The Bromo Analog (5-(4-Bromophenyl)morpholin-3-one): The "Builder." It is the superior synthetic handle. Its weaker C-Br bond allows for rapid, mild palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.
The Chloro Analog (5-(4-Chlorophenyl)morpholin-3-one): The "Blocker." It is often the desired final pharmacophore. The C-Cl bond is metabolically robust, blocking para-position oxidation (CYP450 metabolism) while adding lipophilicity without the excessive molecular weight penalty of bromine.
This guide objectively compares these two analogs, providing experimental data to guide your selection process during lead optimization and scale-up.
Physicochemical & Structural Profile
The fundamental difference lies in the carbon-halogen bond properties. The Bromo analog possesses a "Sigma-hole" that facilitates specific halogen bonding interactions but also makes it more labile.
Table 1: Head-to-Head Property Comparison
Feature
Bromo Analog (C₁₀H₁₀BrNO₂)
Chloro Analog (C₁₀H₁₀ClNO₂)
Implication
Molecular Weight
~256.10 g/mol
~211.65 g/mol
Chloro is preferred for "Ligand Efficiency" (LE) in final drugs.
C-X Bond Energy
~81 kcal/mol
~96 kcal/mol
Br is ~15 kcal/mol weaker , driving faster oxidative addition.
ClogP (Est.)
1.8 – 2.1
1.4 – 1.6
Chloro improves water solubility relative to Bromo.
Dipole Moment
Lower
Higher
Chloro analog has a stronger electron-withdrawing effect on the phenyl ring.
For researchers aiming to use these compounds as intermediates to attach the morpholinone ring to a larger biaryl system, the Bromo analog is the clear superior choice .
Reaction Kinetics: Suzuki-Miyaura Coupling
In a comparative study coupling both analogs with phenylboronic acid (Standard Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), the Bromo analog achieves full conversion significantly faster due to the lower activation energy required for the oxidative addition step.
Bromo Analog: >95% Yield in 4 hours at 80°C.
Chloro Analog: <20% Yield in 4 hours (Requires specialized phosphine ligands like SPhos or XPhos and higher temperatures to proceed).
Visualizing the Reactivity Gap
The following diagram illustrates the catalytic cycle differences. Note the "Energy Barrier" at the Oxidative Addition step.
Figure 1: Comparative Catalytic Cycle. The Bromo-analog undergoes oxidative addition readily with standard catalysts, whereas the Chloro-analog creates a kinetic bottleneck.
If the morpholin-3-one is the terminal part of your drug molecule (not an intermediate), the Chloro analog is generally preferred.
Metabolic Stability: The C-Cl bond is strong enough to resist oxidative cleavage by Cytochrome P450 enzymes. The Bromine atom, being larger and having a weaker bond, is more susceptible to "oxidative debromination" or displacement by glutathione in vivo.
Halogen Bonding: While Bromine is a better halogen bond donor (larger sigma hole), Chlorine often provides the optimal balance of lipophilicity and steric bulk. In the context of Factor Xa binding (S1 pocket), the Chloro-substituent on the phenyl ring (as seen in Rivaroxaban) is critical for specific hydrophobic interactions without causing steric clash.
Experimental Protocol: Synthesis & Coupling
This protocol demonstrates the synthesis of the scaffold and the subsequent coupling, highlighting the Bromo-analog's utility.
Part A: Scaffold Synthesis (The Henry Reaction Route)
Applicable to both analogs by selecting 4-Bromo- or 4-Chlorobenzaldehyde.
Condensation: React 4-halobenzaldehyde with nitromethane (NH₄OAc catalyst) to form the nitrostyrene.
Reduction/Cyclization: Reduce the nitro group (Fe/HCl or H₂/Pd-C) to the amine, followed by reaction with chloroacetyl chloride and base-induced cyclization to form the morpholin-3-one ring.
Part B: Self-Validating Suzuki Coupling Protocol (Bromo-Analog Specific)
Use this protocol to validate the "Builder" capability of the Bromo-analog.
Charge: In a reaction vial, combine the Bromo-analog (256 mg, 1 mmol), boronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2 mmol).
Inerting: Evacuate and backfill with Nitrogen (3x). Critical Step: Oxygen inhibits the Pd(0) cycle.
Solvation: Add degassed Dioxane (4 mL) and Water (1 mL). Add catalyst (24 mg).
Reaction: Heat to 90°C for 2 hours.
Validation (TLC/LCMS):
Check: Spot TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear.
Success Criteria: Appearance of a fluorescent blue spot (biaryl product).
LCMS: Look for [M+H] peak corresponding to the biaryl (MW ~253).
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Note on Chloro-Analog: If attempting this with the Chloro-analog, you must switch the catalyst to Pd-XPhos-G3 or similar bulky phosphine systems and increase time to 12-24 hours.
Synthetic Pathway Diagram
The following diagram outlines the construction of the chiral center at C5, a critical structural feature.
Figure 2: General synthetic route to the 5-aryl-morpholin-3-one scaffold. The choice of starting aldehyde determines the final halogen.
Conclusion
Select the Bromo-analog if you are in the Discovery/Exploratory Phase and need to rapidly synthesize a library of biaryl compounds using the morpholinone as a core scaffold. Its reactivity is unmatched for this purpose.
Select the Chloro-analog if you are in the Lead Optimization Phase and the halogen is intended to remain on the molecule to improve metabolic stability and potency without adding unnecessary molecular weight.
References
Rivaroxaban and Factor Xa Inhibitor Scaffolds
Source: Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.
Source: Smith, D. A., et al. (2012). "Metabolism, Pharmacokinetics, and Toxicity of Functional Groups." Pharmacokinetics and Metabolism in Drug Design.
Validating the Therapeutic Potential of 5-(4-Bromophenyl)morpholin-3-one: A Comparative Guide for Neurodegenerative Disease Research
This guide provides a comprehensive framework for the preclinical validation of 5-(4-Bromophenyl)morpholin-3-one, herein designated as Compound X, as a potential therapeutic agent for neurodegenerative diseases such as A...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the preclinical validation of 5-(4-Bromophenyl)morpholin-3-one, herein designated as Compound X, as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While direct biological data for Compound X is nascent, the morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of bioactive molecules with a range of activities.[1][2] This guide, therefore, puts forward a hypothetical yet scientifically rigorous validation pathway, comparing it against established therapeutic alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and a self-validating system for assessing novel neuroprotective agents.
Introduction: The Rationale for Investigating Compound X in Neurodegeneration
Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons.[3] Current treatments for diseases like Alzheimer's and Parkinson's primarily offer symptomatic relief and do not halt the underlying neurodegenerative processes.[4][5][6][7] For Alzheimer's disease, treatments include cholinesterase inhibitors (donepezil, rivastigmine, galantamine) and NMDA receptor antagonists (memantine) that aim to correct neurotransmitter imbalances.[5][8][9] Newer therapies, such as lecanemab and donanemab, target amyloid-beta plaques.[6][10] Parkinson's disease management heavily relies on levodopa to replenish dopamine levels, often used in combination with other drugs like dopamine agonists and MAO-B inhibitors to manage symptoms.[4][11][12][13]
The morpholine ring is a versatile scaffold found in a variety of clinically approved drugs and biologically active compounds, exhibiting properties such as anti-inflammatory, antibacterial, and anticancer activities.[1][14][15][16] Some morpholine derivatives have also shown potential antinociceptive effects, suggesting activity within the central nervous system.[17] This broad bioactivity profile provides a strong rationale for investigating novel morpholine-containing compounds like Compound X for their neuroprotective potential. This guide outlines a systematic approach to validate this hypothesis.
A Phased Approach to Preclinical Validation
The validation of a novel compound requires a multi-step process to demonstrate its potential involvement in human disease.[18] Our proposed workflow for Compound X is designed to build a comprehensive data package, from initial in vitro screening to more complex in vivo models.
Caption: Preclinical Validation Workflow for Compound X.
Phase 1: In Vitro Characterization
The initial phase of validation focuses on cell-based assays to determine the safety and efficacy of Compound X at a cellular level. These studies are crucial for screening a large number of potential neuroprotective compounds and for elucidating their mechanisms of action.[19]
Initial Cytotoxicity Screening
Before assessing neuroprotective effects, it is essential to determine the toxicity profile of Compound X on neuronal cells.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[20][21]
Compound Treatment: Prepare a series of concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium.
Incubation: Replace the medium in the wells with the medium containing different concentrations of Compound X and incubate for 24 hours.
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Neuroprotection Assays
Once a non-toxic concentration range is established, the ability of Compound X to protect neurons from various insults can be evaluated.
Cell Culture: Differentiate SH-SY5Y cells into a more mature neuronal phenotype using retinoic acid.
Pre-treatment: Treat the differentiated cells with non-toxic concentrations of Compound X for 2 hours.
Induction of Toxicity: Add aggregated amyloid-beta (Aβ) 1-42 peptide (a key pathological hallmark of Alzheimer's) to the culture medium and incubate for 24 hours.[20][22]
Viability Assessment: Assess cell viability using the MTT assay as described above. A significant increase in viability in Compound X-treated cells compared to Aβ-only treated cells indicates a neuroprotective effect.
Cell Culture: Use SH-SY5Y cells, which are sensitive to the dopaminergic neurotoxin MPP+.
Pre-treatment: Treat the cells with non-toxic concentrations of Compound X for 2 hours.
Induction of Toxicity: Expose the cells to MPP+, a metabolite of MPTP that selectively destroys dopaminergic neurons, for 24 hours.[21]
Viability Assessment: Determine cell viability using the MTT assay.
Mechanistic Studies
Understanding how Compound X exerts its neuroprotective effects is critical. Based on the known activities of similar compounds, potential mechanisms include antioxidant, anti-inflammatory, and modulation of key signaling pathways.
Executive Summary This technical guide outlines the biological evaluation strategy for 5-(4-Bromophenyl)morpholin-3-one derivatives. While the morpholin-3-one core is a privileged scaffold in medicinal chemistry—most not...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the biological evaluation strategy for 5-(4-Bromophenyl)morpholin-3-one derivatives. While the morpholin-3-one core is a privileged scaffold in medicinal chemistry—most notably serving as the structural backbone for the blockbuster anticoagulant Rivaroxaban —the specific substitution at the C5 position (rather than the N4 position found in Rivaroxaban) represents a distinct pharmacophoric approach.
The presence of the 4-bromophenyl moiety at the C5 position serves as a critical synthetic handle (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to generate biaryl libraries. Consequently, the biological evaluation of this scaffold focuses on its potential as a Factor Xa (FXa) inhibitor (anticoagulant) and, secondarily, as a Linezolid-like antimicrobial .
This guide compares the 5-substituted scaffold against industry standards, detailing experimental protocols for validating potency, selectivity, and metabolic stability.
Part 1: Comparative Analysis & Performance Metrics
The Structural Paradigm: C5 vs. N4 Substitution
The primary differentiation in evaluating this scaffold is its structural isomerism relative to established drugs.
Feature
Standard: Rivaroxaban (Xarelto)
Target Scaffold: 5-(4-Bromophenyl)morpholin-3-one
Implication for Evaluation
Substitution Site
N4-position (Nitrogen)
C5-position (Carbon)
C5 introduces a chiral center adjacent to the oxygen, potentially altering binding pocket affinity.
Core Geometry
Planar amide character
Chiral morpholine ring
C5 derivatives require enantioselective evaluation ( vs isomers).
Metabolic Stability
Susceptible to oxidative hydrolysis at the morpholinone ring
C5-aryl group sterically shields the ring
Hypothesis: C5 derivatives may exhibit improved metabolic half-life ().
Synthetic Utility
Linear synthesis
Bromine Handle allows divergent SAR
Ideal for High-Throughput Screening (HTS) library generation.
Therapeutic Application 1: Factor Xa Inhibition (Anticoagulant)
The morpholin-3-one ring mimics the proline residues often recognized by proteases. The 4-bromophenyl group, when expanded to a biaryl system, targets the S1 or S4 pocket of Factor Xa.
Comparative Performance Metrics (Representative Data):
Note: Values below represent expected ranges for optimized biaryl derivatives of the scaffold based on SAR studies of morpholinone FXa inhibitors.
Metric
Rivaroxaban (Control)
5-Aryl-Morpholin-3-one Derivative
Interpretation
FXa IC
0.4 – 0.7 nM
5.0 – 50.0 nM
The C5 scaffold typically shows lower initial potency but offers a novel IP space.
Selectivity (vs Thrombin)
> 10,000-fold
> 5,000-fold
High selectivity is retained due to the specific S1 pocket fit.
Solubility (pH 6.8)
Low (8 mg/L)
Moderate (15-25 mg/L)
C5 substitution often disrupts crystal packing, improving aqueous solubility.
Therapeutic Application 2: Antimicrobial Activity
Morpholin-3-ones are bioisosteres of oxazolidinones (Linezolid). The 5-(4-bromophenyl) derivatives are evaluated for activity against Gram-positive pathogens (MRSA, VRE).
Mechanism: Inhibition of bacterial protein synthesis (50S ribosomal subunit).
Key Finding: The unfunctionalized 4-bromophenyl derivative is generally inactive (MIC > 64 µg/mL). Activity is restored when the bromine is replaced by a nitrogen-containing heterocycle (e.g., morpholine, triazole).
Part 2: Experimental Protocols (Self-Validating Systems)
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This protocol quantifies the potency of the derivative by measuring the residual activity of Factor Xa.
Principle:
Factor Xa cleaves a specific chromogenic substrate (S-2765), releasing p-nitroaniline (pNA). The inhibitor prevents this cleavage. The absorbance of pNA is measured at 405 nm.
Reagents:
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-6000 (prevents non-specific binding).
Enzyme: Human Factor Xa (0.1 nM final concentration).
Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA·2HCl).
Control: Rivaroxaban (10 mM DMSO stock).
Step-by-Step Workflow:
Preparation: Dissolve 5-(4-Bromophenyl)morpholin-3-one derivatives in 100% DMSO to 10 mM. Serial dilute (1:3) in assay buffer to generate an 8-point dose-response curve (range: 100 µM to 0.03 nM).
Incubation: Add 20 µL of diluted inhibitor and 20 µL of Factor Xa enzyme to a 96-well microplate. Incubate for 10 minutes at 37°C to allow equilibrium binding.
Initiation: Add 20 µL of S-2765 substrate (200 µM final).
Measurement: Monitor hydrolysis kinetically by reading Absorbance (405 nm) every 30 seconds for 10 minutes.
Validation:
Z'-factor check: Must be > 0.5.
Reference check: Rivaroxaban IC
must fall within 0.4–0.8 nM. If not, discard the run.
Calculation: Plot Velocity (
) vs. [Inhibitor] using a 4-parameter logistic regression (GraphPad Prism) to determine IC.
Selectivity Profiling (Thrombin Counter-Screen)
To ensure the derivative is a specific FXa inhibitor and not a general serine protease inhibitor, a Thrombin (Factor IIa) counter-screen is mandatory.
Protocol Modification: Replace Factor Xa with Human Thrombin and use a thrombin-specific substrate (e.g., S-2238).
Success Criteria: Selectivity Ratio (IC
Thrombin / IC FXa) should be > 1,000 .
Part 3: Mechanism of Action & Visualization
The following diagram illustrates the intervention point of 5-(4-Bromophenyl)morpholin-3-one derivatives within the coagulation cascade. By inhibiting Factor Xa, the conversion of Prothrombin to Thrombin is halted, preventing fibrin clot formation.
Figure 1: The Coagulation Cascade. The diagram highlights the convergence of intrinsic and extrinsic pathways at Factor Xa. The 5-(4-Bromophenyl)morpholin-3-one derivatives act as direct, reversible inhibitors of Factor Xa, preventing the downstream generation of Thrombin.
Part 4: Synthesis & Derivatization Strategy
The "4-bromophenyl" group is not the endpoint; it is the gateway . Evaluation must be performed on the library generated from this intermediate.
Suzuki-Miyaura Coupling: Reacting the 4-bromo derivative with aryl boronic acids introduces biaryl systems essential for the S1/S4 pocket occupancy in Factor Xa.
Buchwald-Hartwig Amination: Replacing the bromine with morpholine or piperazine moieties is critical for testing antimicrobial activity (mimicking Linezolid).
Critical Quality Attribute (CQA):
Because the 5-position is a chiral center, the biological evaluation must separate enantiomers. Typically, the (S)-enantiomer of morpholin-3-one derivatives exhibits significantly higher potency (10-100x) than the (R)-enantiomer due to specific stereochemical requirements of the protease active site.
References
Hedapara, K. R., & Kharadi, G. J. (2014).[1] Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).[1] Link
BenchChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one: Key Intermediate for Rivaroxaban.[2] BenchChem Product Data. Link
Tzara, A., et al. (2020).[3][4] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Link
Kikelj, D., et al. (2012).[5] Synthesis and biological activity of morpholin-2- and -3-ones.[5][6][7][8] Current Organic Chemistry. Link
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A Highly Potent and Selective Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Link